2-(4-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide
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Overview
Description
- It is also referred to by various other names, including p-Acetonylanisole , 4-Methoxyphenylacetone , and Anisic ketone .
- The compound features a pyrrolidine ring with a carboxamide group and a methoxyphenyl substituent.
2-(4-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide: is a chemical compound with the molecular formula C10H12O2 and a molecular weight of 164.2011 g/mol .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several methods. One common approach is the of (anisole) with or .
Reaction Conditions: The reaction typically occurs in the presence of a Lewis acid catalyst, such as or .
Industrial Production: While not widely produced industrially, it can be synthesized on a laboratory scale .
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Notable for its role in drug development.
Industry: Limited industrial applications due to its specialized nature.
Mechanism of Action
- The exact mechanism of action for this compound varies depending on its specific application.
- In drug development, it may interact with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds: Other related compounds include 2-Butanone, 4-(4-methoxyphenyl)- and 2-(2-Methoxyphenyl)ethylamine .
Uniqueness: Its unique structure combines a pyrrolidine ring, a carboxamide group, and a methoxyphenyl substituent.
Remember that this compound’s applications and properties are still an active area of research, and its full potential is yet to be explored
Properties
Molecular Formula |
C13H16N2O3 |
---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C13H16N2O3/c1-15-11(16)7-10(13(14)17)12(15)8-3-5-9(18-2)6-4-8/h3-6,10,12H,7H2,1-2H3,(H2,14,17) |
InChI Key |
OUYDLLFGSYKRRV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)N)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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